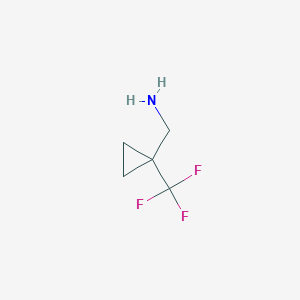

(1-(Trifluoromethyl)cyclopropyl)methanamine

Description

(1-(Trifluoromethyl)cyclopropyl)methanamine (molecular formula: C₅H₈F₃N; hydrochloride salt: C₅H₉ClF₃N, average mass: 175.58 g/mol ) is a cyclopropane-based amine featuring a trifluoromethyl (-CF₃) substituent. This compound is widely employed as a key intermediate in pharmaceutical synthesis due to its unique structural attributes:

- Cyclopropane Ring: Confers strain-induced reactivity, enhancing binding affinity in drug-target interactions.

- Trifluoromethyl Group: Improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .

- Methanamine Moiety: Provides a primary amine for functionalization, enabling conjugation with heterocycles or electrophilic groups .

Its hydrochloride salt (CAS: 1783418-59-6) is commercially available (e.g., from Pharmablock) and used in fragment-assisted drug design, particularly for kinase inhibitors and microtubule stabilizers .

Properties

IUPAC Name |

[1-(trifluoromethyl)cyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)4(3-9)1-2-4/h1-3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOSVMQJSLKKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Cyclopropyl methyl ketone (C4H6O)

- Optically pure amines such as S-(−)-α-phenylethylamine

Reaction Steps

| Step | Description | Conditions | Notes |

|---|---|---|---|

| i) Condensation | Cyclopropyl methyl ketone reacts with S-(−)-α-phenylethylamine to form an imine intermediate | Lewis acid catalyst, solvents such as tetrahydrofuran (THF), isopropanol, toluene, or mixtures | Lewis acids like B(OiPr)3 are preferred to enhance yield and selectivity |

| ii) Reduction | The imine is reduced to the corresponding secondary amine | Hydrogenation using Pd/C catalyst under H2 atmosphere (e.g., 10 bar, 70 °C, 24 h) | Ensures high stereoselectivity and purity |

| iii) Debenzylation | Removal of the chiral auxiliary to yield the primary amine | Acidic or catalytic hydrogenolysis conditions | Produces non-racemic (S)-1-cyclopropylalkyl-1-amine |

Solvent and Catalyst Details

- Solvents: THF, isopropanol, toluene, methyl tert-butyl ether (MTBE), ethyl acetate

- Catalysts: 10% Pd/C for hydrogenation

- Reaction temperatures: 25 °C for condensation; 70 °C for hydrogenation

Advantages

- High optical purity of product

- Scalable for industrial production

- Uses inexpensive and commercially available starting materials

Summary Table of Reaction Conditions

| Parameter | Range/Value | Remarks |

|---|---|---|

| Lewis acid | B(OiPr)3 preferred | Enhances imine formation |

| Solvent | THF, isopropanol, toluene | Choice affects yield and selectivity |

| Hydrogen pressure | 10 bar | For reduction step |

| Temperature | 25 °C (condensation), 70 °C (reduction) | Optimal for reaction rates |

| Reaction time | 1 h (condensation), 24 h (reduction) | Ensures completion |

Data adapted from patent US20210395185A1

Preparation via Deoxotrifluorination of Cyclopropyl Carboxylic Acid Derivatives

An alternative route involves the transformation of cyclopropyl carboxylic acid derivatives into trifluoromethyl-substituted intermediates, followed by amination.

Key Steps

- Starting with phenylacetic acid derivatives containing cyclopropyl moieties.

- Use of sulfur tetrafluoride (SF4) for deoxotrifluorination to introduce the trifluoromethyl group.

- Subsequent hydrolysis and amination steps to yield the target amine.

Reaction Conditions and Challenges

| Step | Description | Conditions | Notes |

|---|---|---|---|

| Deoxotrifluorination | Treatment with SF4 | Elevated temperatures (100-105 °C reflux) | Selectivity varies with substrate substituents |

| Hydrolysis | Aqueous NaOH treatment | Reflux, 2.5 h | Converts intermediates to sodium salts |

| Purification | Charcoal treatment and phase separation | Room temperature | Removes color impurities |

Comparative Analysis of Preparation Methods

| Aspect | Condensation & Reductive Amination | Deoxotrifluorination Route |

|---|---|---|

| Starting Materials | Cyclopropyl methyl ketone, chiral amine | Cyclopropyl carboxylic acid derivatives |

| Key Reagents | Lewis acids, Pd/C, H2 | Sulfur tetrafluoride (SF4), NaOH |

| Reaction Complexity | Moderate; multi-step but well-controlled | High; sensitive to substrate and conditions |

| Scalability | High; suitable for industrial scale | Moderate; requires careful handling of SF4 |

| Optical Purity | High, enantiomerically enriched products | Typically racemic or mixture |

| Yield Considerations | Generally high yields | Variable yields depending on substrate |

Additional Notes on Related Derivatives and Processes

- Related cyclopropyl derivatives such as [1-(mercaptomethyl)cyclopropyl]acetic acid have been synthesized via cyclic sulfite intermediates and hydrolysis in biphasic systems, highlighting the complexity of cyclopropyl functionalization.

- Industrial processes emphasize minimizing by-products, simplifying solvent handling, and maintaining reaction temperatures conducive to scale-up.

Chemical Reactions Analysis

Types of Reactions: (1-(Trifluoromethyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of (1-(trifluoromethyl)cyclopropyl)methanamine exhibit promising anticancer properties. For instance, compounds featuring the trifluoromethyl group have been shown to inhibit specific kinases involved in cancer progression. A notable study highlighted the development of MAP4K1 inhibitors utilizing this compound, demonstrating significant potency against cancer cell lines .

Neuropharmacology

The compound's ability to interact with cannabinoid receptors has been explored for potential therapeutic effects in neuropharmacology. Research indicates that substituents like trifluoromethyl can serve as bioisosteres, enhancing receptor selectivity and stability . This opens avenues for developing new treatments for neurological disorders.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Its structural characteristics allow it to penetrate bacterial membranes effectively, leading to increased antibacterial activity against resistant strains .

Herbicides and Pesticides

The unique properties of this compound make it a candidate for developing new agrochemicals. The trifluoromethyl group enhances the compound's stability and efficacy as a herbicide or pesticide . Studies have shown that similar compounds can disrupt metabolic pathways in pests, leading to effective pest control strategies.

Plant Growth Regulators

Research into plant growth regulators has identified this compound as a potential candidate due to its ability to modulate plant hormone pathways, promoting growth and resistance to environmental stressors .

Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties of polymers . This application is particularly relevant in industries requiring durable materials with specific performance characteristics.

Coatings and Adhesives

The compound’s unique properties also lend themselves to applications in coatings and adhesives, where enhanced adhesion and resistance to environmental degradation are critical .

Data Table: Summary of Applications

Case Study 1: MAP4K1 Inhibition

A detailed investigation into the synthesis of MAP4K1 inhibitors revealed that incorporating this compound significantly improved metabolic stability while maintaining high selectivity against target kinases. The study utilized various structural modifications to optimize the compound's efficacy, demonstrating its potential role in cancer therapeutics.

Case Study 2: Pesticidal Activity

In a comparative study of several trifluoromethyl-containing compounds as pesticides, this compound demonstrated superior effectiveness compared to traditional agents. Field trials indicated a marked reduction in pest populations while showing minimal impact on non-target species.

Mechanism of Action

The mechanism of action of (1-(Trifluoromethyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between (1-(trifluoromethyl)cyclopropyl)methanamine and its analogues:

Structural and Electronic Effects

- Trifluoromethyl vs. Phenyl Substituents : The CF₃ group in the parent compound enhances electron-withdrawing effects and steric bulk compared to phenyl derivatives. This increases resistance to oxidative metabolism but may reduce solubility .

- Chlorine vs.

- Ethylamine Extension : Replacing methanamine with ethanamine (C₆H₁₀F₃N) improves membrane permeability but may reduce target specificity due to increased conformational flexibility .

Biological Activity

(1-(Trifluoromethyl)cyclopropyl)methanamine, also known as [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride, is a compound that has garnered attention for its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Identity and Structure

The compound has the following characteristics:

- Molecular Formula : CHFN

- Molecular Weight : Approximately 175.58 g/mol

- Structural Features :

- A trifluoromethyl group that enhances lipophilicity.

- A cyclopropyl ring that contributes to structural rigidity.

- A methanamine moiety capable of forming hydrogen bonds.

These structural features are crucial for the compound's interaction with biological targets, enhancing its ability to penetrate cell membranes and modulate protein functions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. Key mechanisms include:

- Enhanced Lipophilicity : The trifluoromethyl group increases hydrophobicity, facilitating membrane permeability.

- Binding Affinity Modulation : The cyclopropyl ring's rigidity affects how the compound binds to its targets, potentially influencing receptor interactions and enzymatic activities.

- Hydrogen Bonding : The methanamine group can form critical hydrogen bonds with proteins and enzymes, altering their activity and leading to various biological effects.

Comparative Analysis with Similar Compounds

A comparison with other trifluoromethyl-containing compounds highlights the unique biological properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| [1-(Trifluoromethyl)cyclopropyl]methanol | Hydroxyl group instead of methanamine | Potentially different pharmacodynamics |

| [1-(Trifluoromethyl)cyclopropyl]acetic acid | Acetic acid group | Varying effects on metabolic pathways |

| [1-(Trifluoromethyl)cyclopropyl]methylamine | Methylamine group | Differences in receptor binding profiles |

This table illustrates how variations in functional groups can lead to significant differences in biological activity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting its effectiveness as a lead compound for further development. Specifically, the compound demonstrated:

- Cytotoxic Concentration : Effective at concentrations as low as 5 µM.

- Mechanism of Action : Induction of apoptosis in cancer cells through modulation of key signaling pathways.

Q & A

Basic Research Question

- Temperature : Store at 2–8°C in airtight containers to prevent degradation via hydrolysis or oxidation .

- Atmosphere : Use inert gas (N2 or Ar) to minimize exposure to moisture and oxygen, which can destabilize the cyclopropane ring .

Validation : Stability assays using <sup>19</sup>F NMR can track decomposition over time .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies often arise from:

- Structural Analogues : Minor differences in substituents (e.g., ethanamine vs. methanamine derivatives) significantly alter target binding .

- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or buffer pH may affect protonation states of the amine group .

Resolution : Perform side-by-side comparisons using standardized assays (e.g., SPR for binding affinity) and structural analogs (e.g., cyclobutane derivatives) .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

- NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for cyclopropane ring protons (δ 0.5–2.0 ppm) and <sup>19</sup>F NMR for CF3 group (δ −60 to −70 ppm) .

- Mass Spectrometry : High-resolution LC-MS (ESI+) to confirm molecular weight (C5H9F3N: 140.13 g/mol) and detect impurities .

- X-ray Crystallography : Resolves stereochemistry of the cyclopropane ring and confirms hydrochloride salt formation .

How does the cyclopropane ring’s strain impact the compound’s interaction with biological targets?

Advanced Research Question

The strained cyclopropane:

- Conformational Rigidity : Restricts rotation, favoring pre-organized binding poses with enzymes (e.g., monoamine oxidases) or receptors (e.g., GPCRs) .

- Metabolic Stability : Reduces susceptibility to oxidative degradation by cytochrome P450 enzymes compared to linear alkylamines .

Experimental Approach : Molecular dynamics simulations (e.g., using AutoDock) predict binding modes, validated by mutagenesis studies .

What safety precautions are critical when handling this compound hydrochloride?

Basic Research Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (irritation reported in analogues) .

- Ventilation : Use fume hoods to prevent inhalation of fine powders, which may cause respiratory distress .

- Spill Management : Neutralize spills with sand or vermiculite; avoid water to prevent exothermic reactions .

How can researchers optimize the compound’s solubility for in vivo studies?

Advanced Research Question

- Salt Formation : Hydrochloride salts (e.g., CAS 1783418-59-6) improve aqueous solubility via protonation of the amine group (pH-dependent) .

- Co-Solvents : Use DMSO (≤10%) or cyclodextrins to enhance solubility without destabilizing the cyclopropane ring .

Validation : Measure logP (predicted ~1.2) and conduct shake-flask assays at physiological pH .

What are the structural analogs of this compound with comparable bioactivity but improved pharmacokinetics?

Advanced Research Question

Key analogs include:

- (1-(4-Chlorophenyl)cyclopropyl)methanamine : Enhanced blood-brain barrier penetration due to lipophilic Cl substituent .

- (S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride : Improved enantioselective binding to serotonin receptors .

Synthetic Strategy : Introduce electron-withdrawing groups (e.g., NO2) or heterocycles (e.g., pyrazole) to modulate metabolism .

How do computational methods aid in predicting the compound’s reactivity and toxicity?

Advanced Research Question

- DFT Calculations : Predict reaction pathways (e.g., ring-opening of cyclopropane under acidic conditions) and transition states .

- ADMET Prediction : Tools like SwissADME estimate toxicity (e.g., Ames test positivity) and metabolic pathways (e.g., CYP3A4 oxidation) .

Validation : Cross-reference with experimental toxicity data from zebrafish models or hepatic microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.